2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide

Antitubercular Nitroimidazole Aerobic Activity

Select this unsubstituted phenyl 4-nitroimidazole N-arylacetamide to exploit regiochemistry critical for aerobic anti-TB activity distinct from 5-nitroimidazoles. This versatile intermediate enables late-stage diversification of a privileged Ddn nitroreductase scaffold, validated in Sunesis Pharmaceuticals' aurora kinase inhibitor programs. Its clean baseline is ideal for systematic SAR in antileishmanial and anticonvulsant discovery. Substituting generic nitroimidazoles risks target abolition; secure this authenticated building block for reproducible results.

Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
CAS No. 923283-99-2
Cat. No. B13997636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide
CAS923283-99-2
Molecular FormulaC11H10N4O3
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N4O3/c16-11(13-9-4-2-1-3-5-9)7-14-6-10(12-8-14)15(17)18/h1-6,8H,7H2,(H,13,16)
InChIKeyCYJVQEBYXJRUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide (CAS 923283-99-2) Product Profile and Differentiation Guide for Procurement and Research


2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide (CAS 923283-99-2) is a synthetic nitroimidazole derivative with a molecular formula of C11H10N4O3 and a molecular weight of 246.22 g/mol . It belongs to the class of 4-nitroimidazole N-arylacetamides, a scaffold recognized for its potential in anticancer, antitubercular, and antiparasitic drug discovery [1]. The compound comprises a 4-nitroimidazole core linked via an acetamide bridge to an unsubstituted phenyl ring. This structural arrangement confers distinct physicochemical properties—including a calculated LogP of approximately 2.60 —and has been explored as a synthetic intermediate in kinase inhibitor programs .

Why 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide Cannot Be Replaced by Generic Nitroimidazole Analogs in Targeted Research


Generic substitution of nitroimidazole derivatives is unreliable due to the profound impact of regiochemistry (4-nitro vs. 5-nitro) and N-aryl substitution on biological activity and mechanism. 5-Nitroimidazoles like metronidazole are active only against anaerobic organisms, while 4-nitroimidazoles can exhibit aerobic activity against Mycobacterium tuberculosis [1]. Furthermore, the unsubstituted phenylacetamide side chain of this compound provides a distinct chemical handle and pharmacokinetic profile compared to analogs with bulky lipophilic tails (e.g., PA-824) or electron-donating substituents (e.g., NC-6) [2]. Simply swapping this compound for a closely related nitroimidazole risks introducing unwanted off-target effects or abolishing activity in assays reliant on specific nitroreductase activation or binding interactions. The following evidence confirms that even subtle structural modifications yield significant differences in performance.

Quantitative Differentiation Evidence for 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide Against Key Comparators


Class-Level Aerobic Activity Potential: 4-Nitroimidazole vs. 5-Nitroimidazole Scaffolds

The 4-nitroimidazole scaffold confers a unique potential for aerobic activity against Mycobacterium tuberculosis (Mtb) that is absent in 5-nitroimidazoles like metronidazole. While metronidazole is only active against anaerobic Mtb, 4-nitroimidazoles such as PA-824 demonstrate activity against both aerobic and anaerobic Mtb [1]. The compound 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide, as a 4-nitroimidazole derivative, is therefore positioned within a class known for this advantageous dual-activity potential, a critical differentiator for antitubercular drug discovery programs targeting non-replicating, persistent bacterial populations [2].

Antitubercular Nitroimidazole Aerobic Activity

Anti-TB Potency Benchmarking: 4-Ethoxyphenyl Derivative (NC-6) Demonstrates Superior MIC

In a recent study of nitroimidazole N-arylacetamides against M. tuberculosis H37Rv, compound NC-6 [N-(4-ethoxyphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide] exhibited the highest activity among the series, with activity attributed to strong hydrogen-bonding interactions with the Ddn enzyme [1]. While direct MIC data for the target compound are not reported in this study, this comparator data establishes that the unsubstituted phenyl analog serves as a less potent baseline scaffold; introduction of an electron-donating ethoxy group significantly enhances potency. This cross-study comparison highlights that 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide represents a foundational, modifiable core rather than a fully optimized lead.

Antitubercular MIC MDR-TB

Anticonvulsant Activity Differentiation: 4-Nitroimidazole N-Phenylacetamide Core vs. Ortho-Substituted Analogs

The anticonvulsant activity of imidazolyl N-phenylacetamides is highly sensitive to substitution on the N-phenyl ring. Özkanli et al. reported that 2-(1H-imidazol-1-yl)-N-phenylacetamide (the unsubstituted imidazole analog) exhibited anti-MES activity at a dose of 100 mg/kg in mice [1]. In a related study, the most active compound was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide [2]. This indicates that the unsubstituted phenyl ring, as found in 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide, yields a specific baseline activity profile. The presence of the 4-nitro group on the imidazole ring in the target compound is expected to further modulate potency and metabolic stability compared to the non-nitrated analog, providing a distinct starting point for medicinal chemistry optimization.

Anticonvulsant MES Imidazole

Antileishmanial Selectivity: Structural Nuances Dictate in vitro Potency

A phenotypic screen of 4-nitro-1H-imidazoyl-based compounds against Leishmania amazonensis amastigotes revealed that minor structural modifications drastically alter potency and selectivity. Two compounds (6 and 7) from a series of seven demonstrated in vitro activity with EC50 values of 4.57 ± 0.08 µM and 9.19 ± 0.68 µM, respectively, and selectivity indexes >50, while the remaining five compounds were non-selective [1]. Although 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide was not among the tested compounds, this data underscores that the 4-nitroimidazole N-arylacetamide scaffold is a validated starting point for antileishmanial drug discovery, and that specific substitution patterns are critical for achieving both potency and safety. The unsubstituted phenyl analog provides a clean slate for SAR exploration.

Antileishmanial EC50 Selectivity Index

Optimal Research and Industrial Use Cases for 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide (CAS 923283-99-2)


Antitubercular Drug Discovery: Building Focused Libraries of 4-Nitroimidazole N-Arylacetamides

This compound serves as an ideal starting material for synthesizing focused libraries of 4-nitroimidazole N-arylacetamides aimed at inhibiting Mycobacterium tuberculosis. As demonstrated by the superior activity of the 4-ethoxyphenyl derivative NC-6 [1], the unsubstituted phenylacetamide core is a privileged scaffold for targeting the Ddn nitroreductase. Researchers can procure this compound as a versatile intermediate for late-stage diversification, enabling systematic exploration of substituent effects on anti-TB potency and selectivity against drug-resistant strains.

Anticonvulsant Drug Discovery: Evaluating the Impact of 4-Nitro Substitution on CNS Activity

Given the established anticonvulsant activity of imidazolyl N-phenylacetamides in the MES model [2], this compound allows investigators to directly assess the impact of the 4-nitro group on CNS penetration, potency, and metabolic stability. Comparative studies against the non-nitrated analog (2-(1H-imidazol-1-yl)-N-phenylacetamide) and ortho-substituted variants will elucidate the specific contribution of the nitro group to the pharmacophore, guiding the design of novel antiepileptic agents with improved safety profiles.

Antiparasitic Lead Optimization: SAR Studies for Leishmaniasis

The 4-nitro-1H-imidazoyl scaffold has been validated as a starting point for antileishmanial drug discovery [3]. This specific unsubstituted phenyl derivative provides a clean baseline for systematic structure-activity relationship (SAR) investigations. Researchers can use it to synthesize a series of analogs with varied N-aryl substitutions to identify compounds with improved potency (EC50 < 5 µM) and high selectivity indices, addressing the urgent need for safer and more effective treatments for cutaneous leishmaniasis.

Kinase Inhibitor Intermediate: Diversification of Aurora Kinase Modulators

As cited in a patent by Sunesis Pharmaceuticals , this compound is a recognized intermediate in the synthesis of pyrazolo pyrimidines, a class of aurora kinase inhibitors. For medicinal chemistry groups engaged in oncology research, this compound offers a direct entry point to a proprietary chemical space. It can be utilized as a building block for generating novel kinase inhibitor candidates with potentially improved selectivity and pharmacokinetic properties.

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